N-[1-(5-chlorothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide
Description
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorothiophene ring, a piperidinone ring, and an acetamide group, making it a versatile molecule for scientific research and industrial use.
Properties
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S/c1-9(10-5-6-11(14)19-10)15-12(17)8-16-7-3-2-4-13(16)18/h5-6,9H,2-4,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXAKTWZMUKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)CN2CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity. The process may include the use of solvents, temperature control, and purification techniques to obtain the final product.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities. Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which N-[1-(5-chlorothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
5-Chlorothiophene-2-boronic acid: Similar in having a chlorothiophene ring but differs in functional groups.
(5-Chlorothiophen-2-yl)methanamine: Contains a similar chlorothiophene ring but lacks the piperidinone and acetamide groups.
This comprehensive overview provides a detailed understanding of N-[1-(5-chlorothiophen-2-yl)ethyl]-2-(2-oxopiperidin-1-yl)acetamide, highlighting its synthesis, reactions, applications, and mechanisms
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